Phenyl-d5 beta-D-Glucosiduronic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-d5 beta-D-Glucosiduronic Acid typically involves the incorporation of deuterium atoms into the phenyl ring. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis. The use of advanced technologies and equipment is essential to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Phenyl-d5 beta-D-Glucosiduronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives, depending on the substituents introduced .
Scientific Research Applications
Phenyl-d5 beta-D-Glucosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of glucuronidation, a process where glucuronic acid is added to substances to enhance their solubility and excretion.
Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics, helping to understand how drugs are processed in the body.
Mechanism of Action
The mechanism of action of Phenyl-d5 beta-D-Glucosiduronic Acid involves its interaction with specific enzymes and molecular targets. In metabolic studies, it acts as a substrate for glucuronidation, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. This process enhances the solubility of the compound, facilitating its excretion from the body. The presence of deuterium atoms can also influence the reaction kinetics and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenyl beta-D-Glucuronide: The non-deuterated analog, commonly used in similar applications but lacks the unique properties conferred by deuterium.
Phenolphthalein beta-D-Glucuronide: Another glucuronide compound used in enzymatic studies, particularly as a substrate for beta-glucuronidase.
Uniqueness
Phenyl-d5 beta-D-Glucosiduronic Acid stands out due to its deuterium content, which provides enhanced stability and unique analytical properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the presence of deuterium can provide clearer and more detailed results .
Properties
Molecular Formula |
C12H14O7 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9-,10?,12+/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
WVHAUDNUGBNUDZ-XHCSDLEASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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